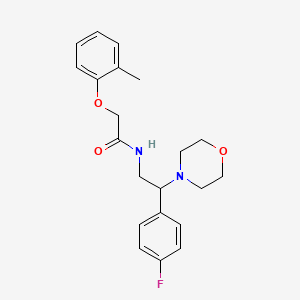
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, commonly known as FMT or FMT-2, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It belongs to the class of compounds known as acetamides and has a complex molecular structure that makes it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Biological Interactions and Drug Development
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide analogues exhibit significant antimicrobial activity, highlighting potential uses in treating bacterial and fungal infections. Jayadevappa et al. (2012) synthesized a new class of biologically active analogues, showcasing superior in vitro activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Chemical Synthesis and Structural Analysis
The compound's structure allows for the development of various derivatives with enhanced biological or physical properties. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, demonstrates the compound's utility in creating selective Src kinase inhibitors with potential anticancer activities. This approach offers insights into the role of specific functional groups in enhancing biological activity and establishing structure-activity relationships (Fallah-Tafti et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-16-4-2-3-5-20(16)27-15-21(25)23-14-19(24-10-12-26-13-11-24)17-6-8-18(22)9-7-17/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTDAWWCQQEEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

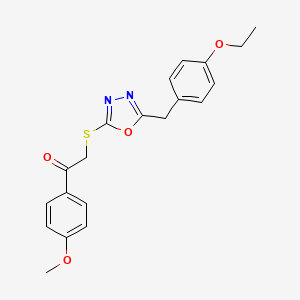
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)
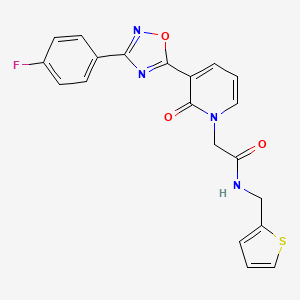
![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)
![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)
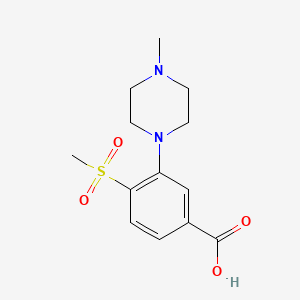
![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2726049.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)
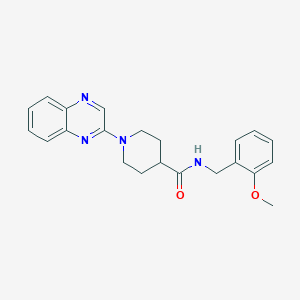
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
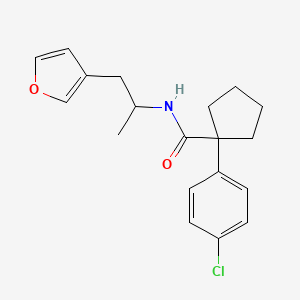
![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2726058.png)